Propan-2-yl 4-(benzyloxy)-2,2-dimethylbutanoate
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Overview
Description
Propan-2-yl 4-(benzyloxy)-2,2-dimethylbutanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxy group attached to a dimethylbutanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The preparation of Propan-2-yl 4-(benzyloxy)-2,2-dimethylbutanoate can be achieved through an esterification reaction. This involves the reaction of 4-(benzyloxy)-2,2-dimethylbutanoic acid with propan-2-ol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, the compound can be synthesized using similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Propan-2-yl 4-(benzyloxy)-2,2-dimethylbutanoate can undergo oxidation reactions, particularly at the benzyloxy group. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to convert the benzyloxy group to a benzoic acid derivative.
Reduction: The ester functional group in the compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions. For example, treatment with a strong nucleophile such as sodium methoxide can lead to the replacement of the benzyloxy group with a methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, methanol, reflux conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Methoxy-substituted derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Propan-2-yl 4-(benzyloxy)-2,2-dimethylbutanoate can be used as an intermediate in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.
Biology and Medicine:
Drug Development: The compound’s ester functionality makes it a potential candidate for prodrug design, where it can be hydrolyzed in vivo to release the active drug molecule.
Industry:
Fragrance and Flavor Industry: Esters are commonly used in the fragrance and flavor industry due to their pleasant aromas. This compound may find applications in the formulation of perfumes and flavoring agents.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-(benzyloxy)-2,2-dimethylbutanoate largely depends on its chemical reactivity and the functional groups present. The ester group can undergo hydrolysis in the presence of enzymes or acidic/basic conditions, leading to the release of the corresponding alcohol and acid. The benzyloxy group can participate in various chemical transformations, influencing the compound’s reactivity and interactions with biological targets.
Comparison with Similar Compounds
Propan-2-yl 4-hydroxy-2,2-dimethylbutanoate: This compound lacks the benzyloxy group but has a similar ester backbone.
Propan-2-yl 4-(methoxy)-2,2-dimethylbutanoate: This compound has a methoxy group instead of a benzyloxy group.
Uniqueness:
Structural Features: The presence of the benzyloxy group in Propan-2-yl 4-(benzyloxy)-2,2-dimethylbutanoate provides unique reactivity and potential for further chemical modifications.
Applications: The compound’s unique structure makes it suitable for specific applications in drug development and the fragrance industry, distinguishing it from similar compounds.
Properties
IUPAC Name |
propan-2-yl 2,2-dimethyl-4-phenylmethoxybutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-13(2)19-15(17)16(3,4)10-11-18-12-14-8-6-5-7-9-14/h5-9,13H,10-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQKCIQPYZPPFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)(C)CCOCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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